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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitroquinoline

Cat. No.: B8815945

Get Quote

Executive Technical Summary
Compound: 4-Chloro-6-methyl-3-nitroquinoline CAS: 99010-06-7 Molecular Formula:

C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol [1][2]

This guide provides a critical analysis of the physicochemical behavior of 4-Chloro-6-methyl-3-
nitroquinoline. This compound is a high-value electrophilic intermediate used primarily in the

synthesis of functionalized quinoline scaffolds (e.g., antimalarials, kinase inhibitors). Its utility is

defined by the C4-chlorine atom, which is electronically activated by the adjacent C3-nitro

group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Researchers must treat this compound not merely as a stable reagent, but as a moisture-

sensitive electrophile. Improper handling leads to rapid hydrolysis to the thermodynamically

stable (but synthetically useless for SₙAr) 4-hydroxy-6-methyl-3-nitroquinoline (quinolone form).
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Property Value / Description Context for Application

LogP (Predicted) ~3.10
Lipophilic; poor aqueous

solubility.

TPSA 56.03 Å²
Moderate polarity due to nitro

group.

Appearance Yellow crystalline solid
Color intensity may darken

upon degradation.

pKa (Conjugate Acid) ~1.5–2.5 (Predicted)

The 3-nitro group significantly

reduces the basicity of the

quinoline nitrogen compared to

unsubstituted quinoline (pKa

4.9).

Solubility & Solvent Compatibility
The solubility profile is dictated by the planar aromatic structure and the lipophilic methyl/chloro

substituents, offset slightly by the polar nitro group.

Solubility Table for Stock Preparation:
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Solvent Class Solvent
Solubility
Rating

Stability Risk
Application
Notes

Polar Aprotic DMSO
High (>50

mg/mL)
Low

Recommended

for biological

assay stocks.

Freeze-thaw

stable.

Polar Aprotic DMF
High (>50

mg/mL)
Moderate

Good for

synthesis; risk of

dimethylamine

impurities

reacting with C4-

Cl over time.

Chlorinated
DCM /

Chloroform
High Low

Excellent for

extraction and

anhydrous

reactions.

Protic
Methanol /

Ethanol

Moderate (Heat

required)
High

Avoid for

storage. Risk of

solvolysis

(alkoxy-

dechlorination)

upon heating or

prolonged

storage.

Aqueous Water / PBS Insoluble Critical

Rapid hydrolysis

at pH > 7.

Precipitates

immediately from

organic stocks.
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Critical Protocol Note: Do not store stock solutions in alcohols (MeOH/EtOH). The C4-chlorine is

sufficiently activated to undergo slow SₙAr with the solvent alkoxide, forming the methyl/ethyl

ether impurity, especially if the solvent is not strictly anhydrous.

Stability & Reactivity Mechanisms
The stability of 4-Chloro-6-methyl-3-nitroquinoline is governed by the electron-withdrawing

nature of the 3-nitro group (

effects), which creates a significant partial positive charge (

) at the C4 position.

Degradation Pathway: Hydrolysis
The primary degradation pathway is the displacement of the chloride by water (hydrolysis),

yielding 4-hydroxy-6-methyl-3-nitroquinoline. This reaction is base-catalyzed and accelerated

by heat.

Mechanism: Addition-Elimination (SₙAr).

Visual Indicator: Conversion of the soluble yellow solid into a pale, high-melting precipitate

(the 4-hydroxy tautomer is often less soluble in organic solvents due to H-bonding/lattice

energy).

Reactivity Diagram (DOT)
The following diagram illustrates the competing pathways researchers must control.
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Figure 1: Competitive reactivity pathways. The high electrophilicity at C4 drives both the

desired synthesis (Green) and degradation pathways (Red/Yellow).

Handling & Storage Protocols
To maintain purity >97% for SAR studies or process development, follow this self-validating

storage system.

Solid State Storage
Temperature: 2–8°C (Short term) or -20°C (Long term).

Atmosphere: Store under Argon or Nitrogen. The compound is not pyrophoric but is

hygroscopic in the sense that surface moisture initiates hydrolysis.

Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if possible (trace

metal catalysis is rare but possible); use antistatic plastic or glass.

Solution State Stability
DMSO Stocks: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which

introduce condensation.

LC-MS Samples: Analyze within 24 hours if dissolved in Acetonitrile/Water mixtures. Do not

leave in the autosampler for >48 hours without verifying the 4-hydroxy impurity peak.
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Analytical Methodologies
HPLC Purity & Stability Assay
Standard reverse-phase conditions must be acidic to suppress the ionization of potential

hydrolysis products (quinolones), ensuring sharp peaks.

Parameter Condition Rationale

Column

C18 (e.g., Agilent Zorbax

Eclipse Plus), 3.5 µm, 4.6 x

100 mm

Standard hydrophobic

retention.

Mobile Phase A Water + 0.1% Formic Acid

Acidic pH (~2.7) keeps the

quinoline nitrogen

protonated/neutral and

prevents tailing.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

ACN provides better peak

shape for nitro-aromatics than

MeOH.

Gradient 5% B to 95% B over 10 min

General scouting gradient.

Target elutes late due to Cl/Me

lipophilicity.

Detection UV 254 nm & 280 nm
Nitro group provides strong

absorbance at 254 nm.

Flow Rate 1.0 mL/min Standard.

Stability Testing Workflow (DOT)
Use this logic flow to validate batch integrity before initiating expensive biological or synthetic

steps.
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Batch Receipt / 
Pre-Experiment Check

Visual Inspection:
Is it bright yellow?

Pale/White Solid:
Likely Hydrolyzed

No

LC-MS Analysis
(Acidic Mobile Phase)

Yes

Identify Major Peak

M+H = 223/225 (Cl pattern)
>95% Area

Target Mass

M+H = 205 (OH form)
Hydrolysis Detected

-Cl, +OH

M+H = 219/233 (OMe/OEt)
Solvolysis Detected

-Cl, +OR
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Figure 2: Quality Control Decision Matrix for 4-Chloro-6-methyl-3-nitroquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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